3-[3-(Pyridin-3-YL)propoxy]propan-1-OL is a chemical compound that features a pyridine ring attached to a propoxy group and a hydroxyl group. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL falls under the category of alkylpyridine derivatives. Alkylpyridines are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. The specific positioning of functional groups on the pyridine ring can greatly influence the biological activity of these compounds .
The synthesis of 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL typically involves the following steps:
The key technical aspects include controlling reaction conditions such as temperature and solvent choice, which are crucial for optimizing yield and purity. For example, using a phase-transfer catalyst can significantly enhance the reaction rate and selectivity .
The molecular structure of 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL consists of:
The molecular formula is C12H17NO2, with a molecular weight of approximately 209.27 g/mol. Its structural representation can be visualized using molecular modeling software to understand its spatial configuration and potential interactions with biological targets.
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL can participate in various chemical reactions:
Reactions should be conducted under controlled conditions to prevent side reactions and ensure high yields. Analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm product identity and purity.
The mechanism of action for compounds like 3-[3-(Pyridin-3-YL)propoxy]propan-1-OL typically involves:
Research has shown that similar pyridine-based compounds exhibit significant cytotoxic effects against tumor cell lines, suggesting that this compound may also have similar properties .
Relevant data from studies indicate that modifications in structure can significantly alter both physical and chemical properties, influencing solubility and reactivity profiles .
3-[3-(Pyridin-3-YL)propoxy]propan-1-OL has potential applications in:
Research continues to explore its efficacy in various biological assays, highlighting its importance in medicinal chemistry .
The core synthetic strategy for 3-[3-(pyridin-3-yl)propoxy]propan-1-ol relies on Williamson etherification under phase-transfer catalysis (PTC), enabling efficient C–O bond formation between 3-(pyridin-3-yl)propan-1-ol and 3-chloropropan-1-ol precursors. This method capitalizes on the dual solubility of phase-transfer catalysts to facilitate reactions between hydrophilic alkoxide ions and hydrophobic alkyl halides in heterogeneous systems [1]. The reaction typically employs tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) as catalysts (15-20 mol%) in a biphasic solvent system (dichloromethane/water or toluene/water), achieving yields exceeding 85% under optimized conditions [2]. Critical parameters include stoichiometric control (1:1.2 molar ratio of alcohol to alkyl halide), base concentration (40-50% aqueous NaOH), and temperature (60-70°C), with reaction completion typically achieved within 4-6 hours. The electron-deficient pyridine nucleus requires no protection during etherification, demonstrating remarkable stability under basic PTC conditions [1] [2].
Table 1: Phase-Transfer Catalyst Screening for Williamson Etherification
| Catalyst | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | 4.5 | 88 | <5% |
| Benzyltriethylammonium chloride (TEBAC) | 5.0 | 82 | <7% |
| Cetyltrimethylammonium bromide (CTAB) | 6.0 | 78 | <10% |
| None | 24 | <15 | >70% |
Microwave-assisted PTC significantly enhances reaction efficiency, reducing process time to 15-25 minutes while maintaining yields above 80% [7]. This acceleration occurs through dielectric heating effects that improve ion-pair transfer across phase boundaries. Post-synthesis purification employs silica gel chromatography (ethyl acetate/methanol 9:1) or distillation under reduced pressure (180-190°C at 15 mmHg), providing the target compound with >98% purity confirmed by LC-MS and ¹H NMR [1].
Structural optimization of 3-[3-(pyridin-3-yl)propoxy]propan-1-ol derivatives involves systematic alkyl spacer variation between the pyridine nitrogen and terminal hydroxyl group. Biological evaluations demonstrate profound chain length dependency, with C10 analogs exhibiting maximum anticancer potency against colon carcinoma (RKO-AS-45-1) and uterine carcinoma (HeLa) cell lines [1]. Compounds featuring a ten-atom alkyl chain (e.g., 4c and 5c in original research) show IC₅₀ values of 5.1 μM and 19.1 μM against RKO-AS-45-1 cells, respectively, significantly outperforming shorter (C6) or longer (C12) analogs [1].
Table 2: Biological Activity of Chain-Length Optimized Analogs
| Compound | Alkyl Chain Length | IC₅₀ (μM) RKO-AS-45-1 | IC₅₀ (μM) HeLa | Selectivity Index (WI-26VA4) |
|---|---|---|---|---|
| 4c | C10 | 5.1 ± 1.1 | 4.0 ± 0.8 | 1.25 |
| 5c | C10 | 19.1 ± 4.4 | 8.5 ± 2.4 | 5.18 |
| 4b | C8 | 23.7 ± 1.7 | 8.1 ± 2.7 | 1.59 |
| 4d | C12 | 3.2 ± 1.7 | 9.4 ± 0.7 | 3.53 |
| 5d | C12 | 131.9 ± 16.8 | 8.8 ± 1.9 | 0.25 |
The parabolic bioactivity profile reflects a balance between lipophilicity (governing membrane penetration) and hydrophilicity (influencing target interaction). C10 derivatives demonstrate optimal Log P values (approximately 2.8-3.2), facilitating efficient cellular uptake while maintaining sufficient solubility for target engagement [1]. Terminal hydroxylation enhances aqueous solubility compared to alkyl-terminated analogs, improving bioavailability without compromising cytotoxicity. This chain-length dependency extends to mutagenic potential and apoptosis induction, with micronucleus assays revealing C10 derivatives as potent DNA-damaging agents that trigger caspase-mediated cell death pathways [1].
Synthetic pathways to asymmetrical dialcohols like 3-[3-(pyridin-3-yl)propoxy]propan-1-ol necessitate selective hydroxyl protection strategies to prevent self-condensation during etherification. Tetrahydropyranyl (THP) protection proves particularly effective due to its rapid installation under mild acid catalysis (PPTS or NaHSO₄) and stability under basic Williamson conditions [1]. Protection of 1,n-diol precursors (n=6,8,10,12) proceeds with 74-89% selectivity for terminal hydroxyl groups when using stoichiometric 3,4-dihydro-2H-pyran in hexane with aqueous NaHSO₄ catalysis [1]. Subsequent mesylation of the exposed hydroxyl generates reactive intermediates for etherification without compromising the acid-labile THP group.
Deprotection employs concentrated HCl in methanol (2-4N, 25-30°C), quantitatively cleaving the THP ether while preserving the newly formed alkyl pyridine ether linkage and terminal hydroxyl functionality [1]. Alternative protecting groups including tert-butyldimethylsilyl (TBS) and acetyl (Ac) groups were evaluated but demonstrated inferior performance—TBS deprotection required harsh fluoride conditions that degraded pyridine rings, while acetyl groups showed instability under phase-transfer conditions [1] [8].
Table 3: Hydroxyl Protection Group Performance Comparison
| Protecting Group | Installation Yield (%) | Stability Under PTC | Deprotection Conditions | Overall Efficiency |
|---|---|---|---|---|
| Tetrahydropyranyl (THP) | 74-89 | Excellent | Mild acid (HCl/MeOH) | ★★★★★ |
| Acetyl (Ac) | 85-92 | Poor | Base (K₂CO₃/MeOH) | ★★☆☆☆ |
| tert-Butyldimethylsilyl (TBS) | 80-85 | Good | HF or TBAF | ★★★☆☆ |
| Benzyl (Bn) | 70-78 | Excellent | H₂/Pd-C | ★★★☆☆ |
Though 3-[3-(pyridin-3-yl)propoxy]propan-1-ol lacks chiral centers, its pyridine core participates in stereoselective transformations relevant to advanced analog development. Autocatalytic systems employing pyridine-based catalysts demonstrate significant asymmetric amplification—a phenomenon where minute enantiomeric imbalances in catalyst precursors generate substantial enantiomeric excess (ee) in products [6]. Theoretical models suggest this compound's extended alkyloxy chain facilitates supramolecular organization through hydrophobic interactions, creating microenvironments conducive to chirality transfer. In Soai reaction analogues, 3-alkylpyridine derivatives catalyze alkylzinc additions to pyrimidine carbaldehydes, achieving up to 98% ee with only 2% initial chiral inducer [6].
The proposed mechanism involves:(1) Nucleophilic addition generating an initial chiral alkoxide(2) Aggregation of alkoxides via Zn-O coordination polymers(3) Chirality-dependent stabilization of helical aggregates(4) Enantiodiscriminative catalysis through template replication
Kinetic modeling reveals third-order rate dependence on catalyst concentration, supporting the proposed supramolecular transition state. While not yet applied directly to 3-[3-(pyridin-3-yl)propoxy]propan-1-ol synthesis, these principles enable future development of enantiomerically pure derivatives for chiral target engagement, particularly in neurological applications where stereoselectivity influences receptor binding [6].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2